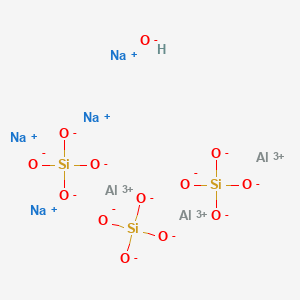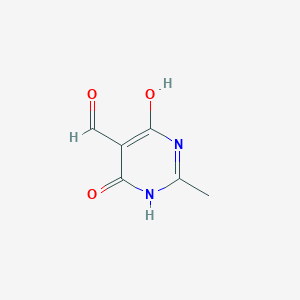
Reactive Blue 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Blue 14 is an organic synthetic dye, also known as anthraquinone dye. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton and silk. The compound is known for its vibrant blue color and excellent dyeing properties, including good water solubility and high colorfastness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Reactive Blue 14 is synthesized through a multi-step chemical process. The synthesis begins with the condensation of aniline-2,5-disulfonic acid with cyanuric chloride. This intermediate product is then further condensed with ethylenediamine. Finally, the product is reacted with chlorosulfonated copper phthalocyanine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Condensation of Cyanuric Chloride with Aniline-2,5-Disulfonic Acid: This reaction is carried out at a pH of 6-6.5 and a temperature of 5-10°C for about 8 hours.
Second Condensation with Ethylenediamine: The intermediate product is reacted with ethylenediamine at 30-35°C for 6 hours.
Reaction with Chlorosulfonated Copper Phthalocyanine: The final product is obtained by reacting the intermediate with chlorosulfonated copper phthalocyanine, followed by salting out, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions: Reactive Blue 14 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium hydrosulfite, which converts the dye to its reduced form.
Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium hydrosulfite is a commonly used reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Different oxidation states of the dye molecule.
Reduction Products: Reduced forms of the dye with altered color properties.
Substitution Products: Modified dye molecules with different functional groups.
Scientific Research Applications
Reactive Blue 14 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for various biological processes.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
Mechanism of Action
The mechanism of action of Reactive Blue 14 involves its ability to form covalent bonds with the substrate, typically through nucleophilic substitution reactions. The dye molecule contains reactive groups that can interact with nucleophilic sites on the substrate, leading to the formation of stable covalent bonds. This mechanism is responsible for the high colorfastness and durability of the dye on fabrics .
Comparison with Similar Compounds
Reactive Blue 19: Another anthraquinone dye with similar dyeing properties but different molecular structure.
Reactive Blue 4: A dye with similar applications but different chemical composition.
Uniqueness of Reactive Blue 14: this compound is unique due to its specific chemical structure, which provides excellent dyeing properties, including high water solubility, vibrant color, and strong covalent bonding with substrates. These properties make it particularly suitable for dyeing cellulosic fibers and other materials .
Properties
CAS No. |
12236-85-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





